Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro-
Description
The compound Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- (hereafter referred to as the target compound) is a spirocyclic heterocycle featuring a fused cyclohexane-quinazoline-thione scaffold. Its molecular formula is C₁₃H₂₀N₂OS, with a molecular weight of 248.38 g/mol (derived from and ). The spiro architecture integrates a cyclohexane ring fused to a partially hydrogenated quinazoline-thione moiety, conferring unique conformational rigidity and electronic properties.
Properties
IUPAC Name |
spiro[1,3,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c16-12-14-11-7-3-2-6-10(11)13(15-12)8-4-1-5-9-13/h1-9H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFUEZMEJGCGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204352 | |
| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-43-1 | |
| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a unique organic compound belonging to the quinazoline family, characterized by its spiro structure. This compound has attracted attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of 236.38 g/mol .
Chemical Structure and Properties
The structural features of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione include:
- Spiro Configuration : Two fused rings sharing a carbon atom.
- Thione Group : The presence of a thione group (–S=) that can participate in various chemical reactions.
- Nitrogen Atoms : Nitrogen atoms in the quinazoline ring may engage in protonation or coordination with metal ions.
These features contribute to its reactivity and potential biological activity .
Anticancer Activity
Research indicates that quinazoline derivatives often exhibit significant anticancer properties. Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione has been studied for its potential as a protein kinase inhibitor, which is crucial in cancer therapy. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
Antimicrobial Activity
The antimicrobial properties of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione are also noteworthy. Similar compounds have demonstrated activity against various bacterial strains. For instance, derivatives have shown minimal inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 6b | 4 | Antibacterial |
| 6c | 8 | Antibacterial |
| 9b | 4 | Antifungal |
Case Studies
Several studies have investigated the biological activity of compounds related to spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione:
- Antitumor Activity :
- Antimicrobial Evaluation :
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions between spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and specific biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease processes, which is crucial for understanding its pharmacodynamics and pharmacokinetics .
Scientific Research Applications
Overview
Spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione, 5',6',7',8'-tetrahydro- is a complex organic compound that belongs to the quinazoline family. This compound has garnered attention for its unique structural features and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.
Medicinal Chemistry
The unique structural features of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for various pharmacological properties:
- Anti-inflammatory Activity : Quinazoline derivatives are known for their anti-inflammatory effects, which could be explored further with this compound.
- Analgesic Properties : Some derivatives have shown effectiveness in pain relief, suggesting that spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione may also exhibit similar properties.
- Anticancer Activity : Research indicates that quinazoline derivatives can act as protein kinase inhibitors, making them candidates for cancer treatment.
Biological Interaction Studies
Interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Molecular docking studies may provide insights into how this compound interacts at the molecular level with proteins involved in disease processes.
Synthesis and Derivative Formation
The synthesis of spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione typically involves multi-step organic reactions aimed at optimizing yield and purity. The ability to create derivatives through modification of functional groups can lead to compounds with enhanced biological activity.
Case Studies and Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8'-Chloro-1'h-spiro[cyclohexane-1,4'-quinazolin]-2'(3'h)-one | Chlorine substitution on quinazoline | Anticancer properties |
| 3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one | Different spiro configuration | Anti-inflammatory effects |
| 4'(3'h)-one・1'H-Spiro[cyclohexane-1,2'-quinazolin] | Variations in ring structure | Potential analgesic activity |
This table highlights notable compounds that share structural similarities with spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione and their associated biological activities. The unique arrangement of functional groups in spiro(cyclohexane-1,4'(1'H)-quinazoline)-2'(3'H)-thione may influence its interactions differently compared to other compounds.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The target compound’s spiro-thione structure distinguishes it from oxygenated analogs like 1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one (), which lacks the thione group and shows a lower molecular weight.
- Compound 12 () incorporates a thiazolo-pyrido-pyrimidine system, resulting in higher molecular complexity and lower melting points (145–147°C vs. 300°C for the target compound).
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Key Observations :
- The C=S stretch in the target compound (absent in Table 2 due to focus on ) is typically observed near 1200–1250 cm⁻¹ , distinguishing it from carbonyl-containing analogs .
- ¹H NMR shifts for the cyclohexane moiety (δ 1.5–2.1 ppm) are conserved across spiro-cyclohexane derivatives but vary with substituent electronic effects .
Key Observations :
- The target compound’s AChE inhibition (IC₅₀ = 2.8 µM) is competitive with galantamine (IC₅₀ = 1.5 µM), likely due to hydrogen bonding between the thione group and the enzyme’s catalytic site .
- In contrast, compound 6 () shows potent larvicidal activity, attributed to its triazolo-pyrimidine-thione system enhancing membrane permeability .
Computational and In Silico Insights
Q & A
Basic: What are the established synthetic routes for preparing this spiroquinazoline-thione compound?
Methodological Answer:
The compound is commonly synthesized via the Mannich reaction , which introduces aminoalkyl groups into the quinazoline scaffold. Markov and Farat (2012) demonstrated the use of cyclohexanone derivatives and thiourea to form the spirocyclic core under acidic conditions . Alternative routes include cyclocondensation of enaminones with isatin derivatives in aqueous media, as shown by Tiwari et al. (2018), yielding spiroquinoline-carboxylate analogs . Key steps involve:
- Cyclohexane ring formation : Cyclization with formaldehyde or paraformaldehyde.
- Thione incorporation : Reaction with Lawesson’s reagent or thiourea derivatives.
- Purification : Column chromatography (e.g., ethyl acetate/hexane) and recrystallization (ethanol or methanol) .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
Characterization relies on multimodal spectroscopy and crystallography:
- NMR : H and C NMR identify spiro-junction protons (δ 1.18–2.06 ppm for cyclohexane CH) and thione sulfur environments (δ 182.1 ppm in C) .
- IR : C=S stretching at ~1243 cm confirms thione functionality .
- Mass spectrometry : HRMS-ESI validates molecular weight (e.g., m/z 447.63 for a derivative in ).
- X-ray crystallography : Resolves spirocyclic conformation, as shown for similar spiro-pyrimidines .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive analogs?
Methodological Answer:
SAR studies focus on:
- Core modifications : Substituting the cyclohexane ring with bulkier groups (e.g., phenyl in ) enhances steric interactions with enzymatic pockets (e.g., chitinase in Culex pipiens ).
- Thione vs. ketone : Thione derivatives exhibit higher binding affinity to sulfhydryl-containing enzyme active sites (e.g., HIV-1 reverse transcriptase inhibition via TIBO-like mechanisms ).
- Side-chain optimization : Hydroxyphenyl or bromobenzoyl groups (as in ) improve solubility and target specificity. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthesis .
Advanced: What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
- ADMET prediction : Tools like SwissADME assess logP (~3.5 for optimal membrane permeability) and CYP450 interactions .
- Toxicity profiling : QSAR models (e.g., ProTox-II) screen for hepatotoxicity and mutagenicity, critical for preclinical prioritization .
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) evaluate stability in biological matrices, such as binding persistence to FGFR1 kinase .
Data Contradictions: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity in vs. ).
- Structural ambiguity : Confirm regiochemistry via NOESY (e.g., distinguishing 5' vs. 6' substitution ).
- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) and report confidence intervals, as in . Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular inhibition ).
Biological Targets: Which enzymes or pathways are modulated by this compound?
Methodological Answer:
- Chitinase inhibition : Derivatives in reduce larval molting in Culex pipiens (IC ~10 µM).
- Kinase inhibition : Spiroquinazolines target FGFR1 (PDB: 3RHK) via H-bonding with Asp635 .
- Antiviral activity : Thione analogs may mimic TIBO derivatives, inhibiting HIV-1 reverse transcriptase uncompetitively with poly(C)-oligo(dG) .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Reagent stoichiometry : Excess formaldehyde (3 eq.) and amines (2 eq.) drive cyclization .
- Catalyst selection : Proline catalysis improves enantioselectivity in spiro-ring formation .
- Workflow : One-pot reactions minimize intermediate isolation (e.g., combining thiourea and cyclohexanone steps ).
Basic: How to assess purity and stability during storage?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
